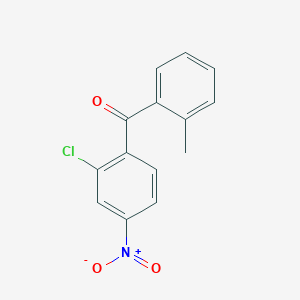
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone is an organic compound that features a chlorinated nitrophenyl group and a methylphenyl group connected through a methanone linkage
Méthodes De Préparation
The synthesis of (2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2-methylphenyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas with palladium for reduction, nucleophiles like amines for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.
Applications De Recherche Scientifique
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme kinetics and as a substrate for enzyme assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, in enzyme assays, it acts as a substrate that is converted by the enzyme into a product, which can be measured to determine enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with the compound.
Comparaison Avec Des Composés Similaires
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone can be compared with similar compounds such as:
(2-Chloro-4-nitrophenyl)-(pyrrolidin-1-yl)methanone: This compound has a pyrrolidinyl group instead of a methylphenyl group, which affects its chemical properties and applications.
2-Chloro-4-nitrophenyl isothiocyanate: This compound has an isothiocyanate group instead of a methanone linkage, leading to different reactivity and uses.
2-Chloro-4-nitrophenyl α-D-maltotrioside: This compound has a maltotrioside group, making it useful as a substrate in enzymatic assays.
Propriétés
Formule moléculaire |
C14H10ClNO3 |
|---|---|
Poids moléculaire |
275.68 g/mol |
Nom IUPAC |
(2-chloro-4-nitrophenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H10ClNO3/c1-9-4-2-3-5-11(9)14(17)12-7-6-10(16(18)19)8-13(12)15/h2-8H,1H3 |
Clé InChI |
HOYBLYICPHKGPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


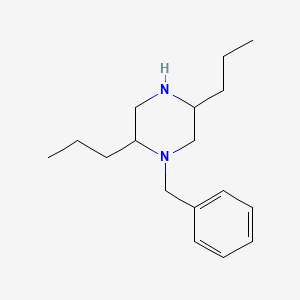
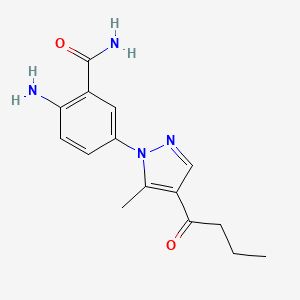

![[4-[(4-Aminopiperidin-1-yl)methyl]phenyl]methanol](/img/structure/B13874708.png)
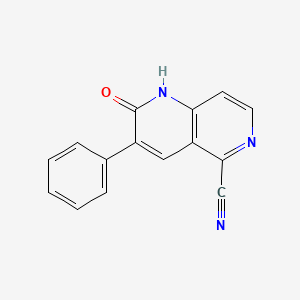
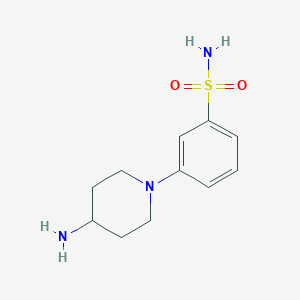
![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
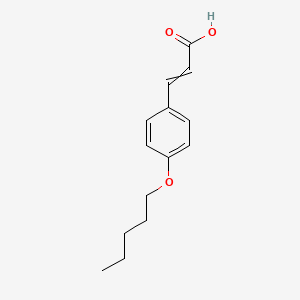
![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)

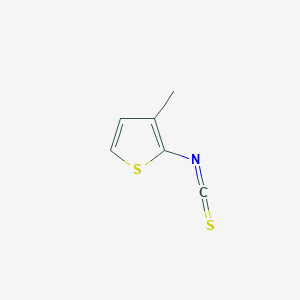
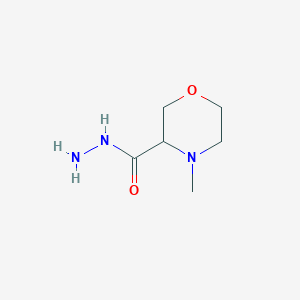
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
